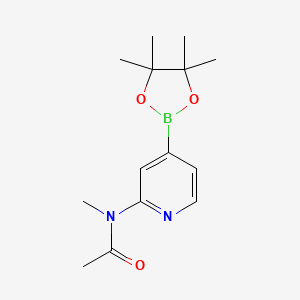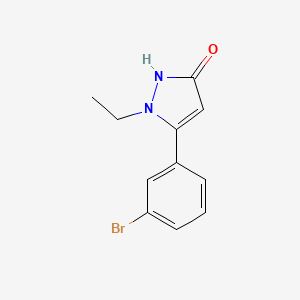![molecular formula C10H10N4O B13876408 7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused ring system combining pyrazole and pyrimidine rings, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One versatile method for synthesizing similar compounds involves heating the initial components in pyridine, which provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
科学的研究の応用
7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
作用機序
The mechanism of action of 7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as
特性
分子式 |
C10H10N4O |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c11-10-7(5-15)4-12-9-3-8(6-1-2-6)13-14(9)10/h3-6H,1-2,11H2 |
InChIキー |
ZCFBHBIOIMYNNE-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN3C(=C2)N=CC(=C3N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


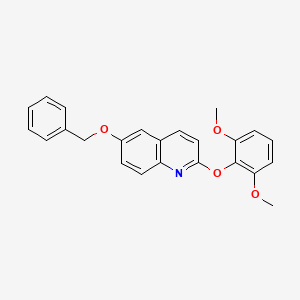
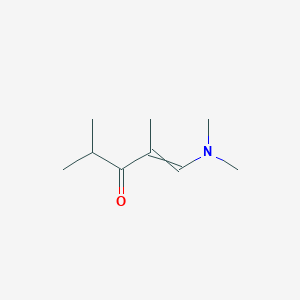
![1-[(3-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13876338.png)

![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)

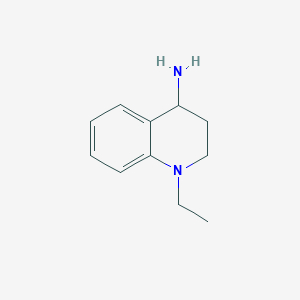
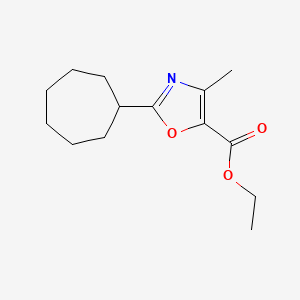
![[3-(Benzimidazol-1-yl)phenyl]methanamine](/img/structure/B13876380.png)
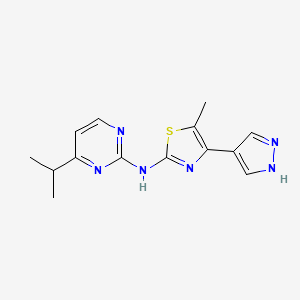

![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
